Cas no 897479-91-3 (4-chloro-2-{4-4-(propan-2-yloxy)benzoylpiperazin-1-yl}-1,3-benzothiazole)

4-Chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a benzothiazole derivative featuring a chloro-substituted heterocyclic core linked to a piperazine moiety via a benzoyl spacer. This compound is of interest in medicinal chemistry due to its structural complexity, which allows for potential interactions with biological targets. The presence of the isopropoxy group enhances lipophilicity, potentially improving membrane permeability. Its benzothiazole scaffold is known for bioactivity, making it a candidate for further pharmacological evaluation. The compound’s synthetic versatility enables modifications for structure-activity relationship studies. Suitable for research applications, it serves as an intermediate in the development of novel therapeutic agents.
4-chloro-2-{4-4-(propan-2-yloxy)benzoylpiperazin-1-yl}-1,3-benzothiazole structure
897479-91-3 structure
商品名:4-chloro-2-{4-4-(propan-2-yloxy)benzoylpiperazin-1-yl}-1,3-benzothiazole
CAS番号:897479-91-3
MF:C21H22ClN3O2S
メガワット:415.936282634735
CID:5480942

4-chloro-2-{4-4-(propan-2-yloxy)benzoylpiperazin-1-yl}-1,3-benzothiazole 化学的及び物理的性質

名前と識別子

    • [4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone
    • 4-chloro-2-{4-4-(propan-2-yloxy)benzoylpiperazin-1-yl}-1,3-benzothiazole
    • インチ: 1S/C21H22ClN3O2S/c1-14(2)27-16-8-6-15(7-9-16)20(26)24-10-12-25(13-11-24)21-23-19-17(22)4-3-5-18(19)28-21/h3-9,14H,10-13H2,1-2H3
    • InChIKey: KLJZMMPHECDZEL-UHFFFAOYSA-N
    • ほほえんだ: C(N1CCN(C2=NC3=C(Cl)C=CC=C3S2)CC1)(C1=CC=C(OC(C)C)C=C1)=O

4-chloro-2-{4-4-(propan-2-yloxy)benzoylpiperazin-1-yl}-1,3-benzothiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2609-1869-3mg
4-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole
897479-91-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2609-1869-2mg
4-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole
897479-91-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2609-1869-4mg
4-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole
897479-91-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2609-1869-5mg
4-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole
897479-91-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2609-1869-100mg
4-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole
897479-91-3 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2609-1869-2μmol
4-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole
897479-91-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2609-1869-1mg
4-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole
897479-91-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2609-1869-15mg
4-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole
897479-91-3 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2609-1869-50mg
4-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole
897479-91-3 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2609-1869-5μmol
4-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole
897479-91-3 90%+
5μl
$63.0 2023-05-16

4-chloro-2-{4-4-(propan-2-yloxy)benzoylpiperazin-1-yl}-1,3-benzothiazole 関連文献

4-chloro-2-{4-4-(propan-2-yloxy)benzoylpiperazin-1-yl}-1,3-benzothiazoleに関する追加情報

4-Chloro-2-{4-[4-(Propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-Benzothiazole: A Comprehensive Overview

4-Chloro-2-{4-[4-(Propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole, identified by the CAS number 897479-91-3, is a structurally complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzothiazoles, which are known for their versatile properties and wide-ranging applications in drug discovery, material science, and environmental chemistry. The molecule's structure incorporates a benzothiazole core, a piperazine ring, and a propanol group, making it a promising candidate for further research and development.

The synthesis of 4-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and cyclization. Recent advancements in synthetic methodologies have enabled chemists to optimize the synthesis process, improving yield and purity. These improvements are particularly significant in the context of drug development, where precise control over molecular structure is crucial for achieving desired pharmacokinetic properties.

One of the most intriguing aspects of this compound is its potential as a building block for more complex molecules. The benzothiazole moiety is known to exhibit interesting electronic properties due to its aromaticity and conjugation. This makes it an attractive component in the design of materials with specific optical or electronic properties. For instance, researchers have explored the use of benzothiazoles in the development of organic semiconductors and light-emitting materials. The incorporation of a piperazine ring further enhances the compound's versatility by introducing additional sites for functionalization and interaction.

Recent studies have also highlighted the potential of CAS No. 897479-91-3 in medicinal chemistry. The piperazine ring is a common structural element in many bioactive compounds due to its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. This makes the compound an ideal candidate for exploring new drug candidates against various diseases. For example, preliminary in vitro studies suggest that this compound may exhibit inhibitory activity against certain kinases involved in cancer progression.

In addition to its pharmacological applications, 4-chloro-benzothiazole derivatives have shown promise in environmental chemistry. The compound's stability under various conditions makes it a potential candidate for use in sensors or remediation technologies targeting harmful pollutants. Researchers are currently investigating its ability to bind heavy metals or catalyze degradation reactions of organic pollutants.

The physical and chemical properties of this compound have been extensively characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies provide valuable insights into its molecular geometry, solubility, and thermal stability—properties that are critical for determining its suitability for different applications.

Looking ahead, the development of novel synthetic routes and functionalization strategies will undoubtedly expand the utility of this compound further. Collaborative efforts between chemists, biologists, and material scientists are expected to unlock new possibilities for this versatile molecule.

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